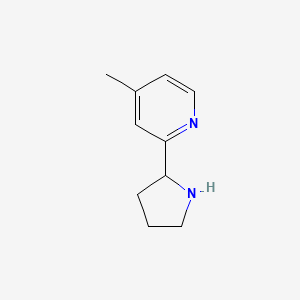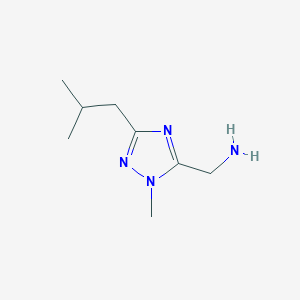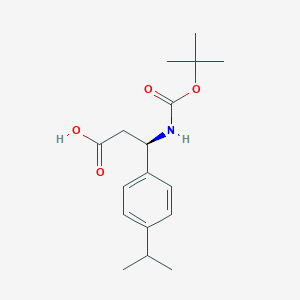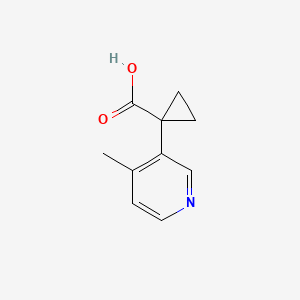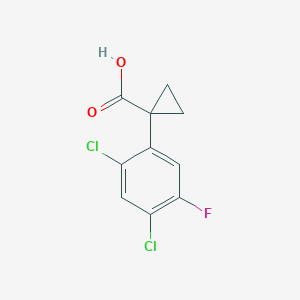
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring The phenyl ring is substituted with two chlorine atoms and one fluorine atom, making it a halogenated aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method is the reaction of 2,4-dichloro-5-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. This intermediate is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced catalytic systems and optimized reaction conditions are employed to achieve efficient synthesis. The use of microreactor technology can enhance reaction rates and selectivity, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogens.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, alcohols, and other functionalized aromatic compounds.
科学研究应用
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The halogenated phenyl ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but lacks chlorine atoms.
1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but lacks fluorine atom.
1-(2,4-Dichloro-5-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the cyclopropane ring and carboxylic acid group makes it a versatile compound for various applications.
属性
分子式 |
C10H7Cl2FO2 |
|---|---|
分子量 |
249.06 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2FO2/c11-6-4-7(12)8(13)3-5(6)10(1-2-10)9(14)15/h3-4H,1-2H2,(H,14,15) |
InChI 键 |
FOIXLDMUGATBPV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=C(C=C2Cl)Cl)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)
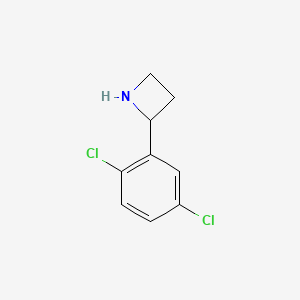
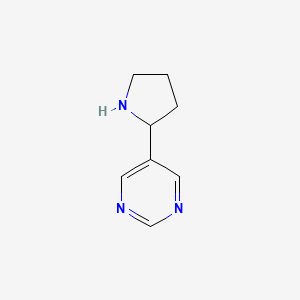

![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)


